
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine
Descripción general
Descripción
“2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” is a chemical compound with the empirical formula C6H12ClN3O and a molecular weight of 177.63 . It is part of a class of compounds known as oxadiazoles, which are five-membered heterocyclic molecules containing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, has been achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied using single crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the nitrogen atom of the oxadiazole moiety and the NH2 group has been observed .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are diverse. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of a weak O–N bond . This property is actively employed in organic synthesis .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into compounds related to 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine focuses on their synthesis, structural analysis, and potential applications. The creation of novel 1,2,4-oxadiazole derivatives, achieved through various synthetic routes, showcases the versatility and reactivity of this chemical scaffold. For instance, one study presented a novel synthesis pathway for N,N′-bis(1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides, utilizing ethanolamine in a one-pot reaction to yield products with potential bioactive properties (Latthe, Sunagar, & Badami, 2007). Another study designed and synthesized novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from basic compounds, and evaluated their antitumor activity in vitro, showcasing the therapeutic potential of these molecules (Maftei et al., 2016).
Antimicrobial and Antitumor Activity
The structural diversity of 1,2,4-oxadiazole derivatives allows for the exploration of their biological activities. For example, a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and their antimicrobial activity was assessed, revealing moderate to significant activity against various bacterial strains, which indicates the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016). Additionally, the synthesis of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated potent to weak antimicrobial activity, suggesting their applicability in combating microbial resistance (Gaonkar, Rai, & Prabhuswamy, 2006).
Corrosion Inhibition
The applicability of 1,2,4-oxadiazole derivatives extends beyond biomedicine. For instance, a study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid demonstrated that these compounds could form protective layers on metal surfaces, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Direcciones Futuras
The future directions for research on “2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine” and similar compounds could involve further exploration of their potential as anti-infective agents , as well as their use in the development of high-energy materials . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse peripheral functionalities is an important goal for modern organic chemistry .
Mecanismo De Acción
Target of Action
The specific targets of 1,2,4-oxadiazoles can vary widely depending on the specific compound and its functional groups. They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
Mode of Action
The mode of action of 1,2,4-oxadiazoles also depends on the specific compound. Some oxadiazoles have been found to form intramolecular hydrogen bonds , which could potentially influence their interactions with biological targets.
Análisis Bioquímico
Biochemical Properties
2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their catalytic activity. Additionally, this compound may form hydrogen bonds or hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, including enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or improving cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or systemic toxicity, depending on the dosage and duration of exposure. Threshold effects have also been noted, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux, leading to changes in the levels of metabolites. For instance, the compound may enhance or inhibit specific metabolic pathways, affecting the overall metabolic balance within the cell. The involvement of this compound in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological activity. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes .
Propiedades
IUPAC Name |
2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-5-8-6(3-4-7)10-9-5/h2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJJABSPCCAZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650793 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944896-78-0 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

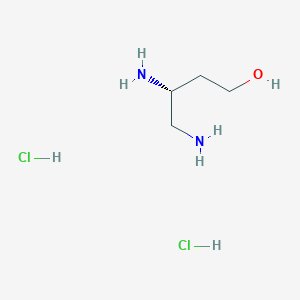
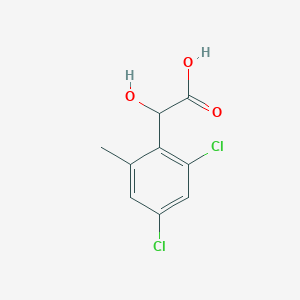
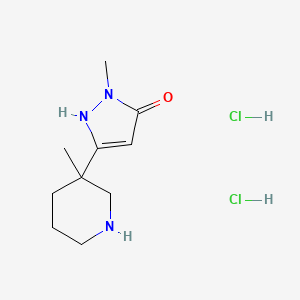
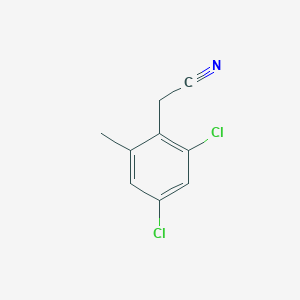
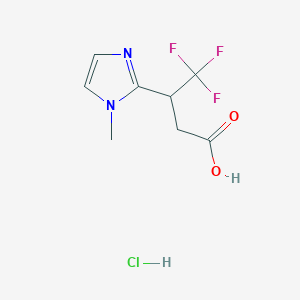
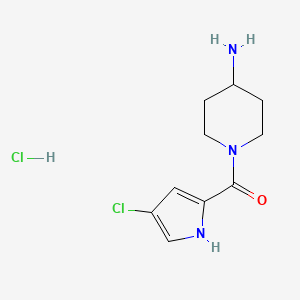


![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)
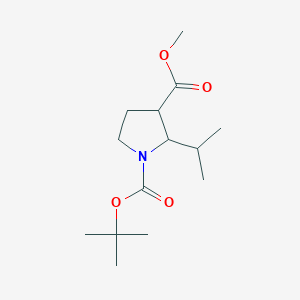

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)
![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)
